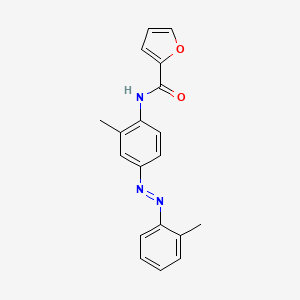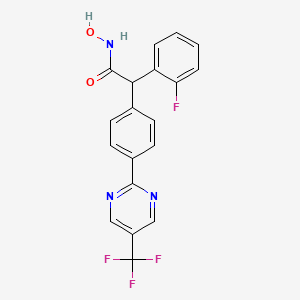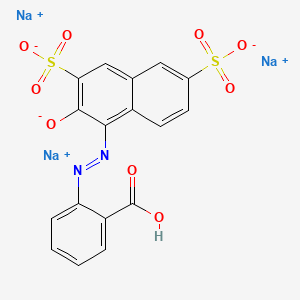
Acid Alizarin Red B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Alizarine Red B is a synthetic dye belonging to the anthraquinone family. It is widely used in various scientific and industrial applications due to its vibrant red color and chemical properties. The compound is known for its ability to bind with calcium ions, making it useful in biological staining and mineralization studies.
Wissenschaftliche Forschungsanwendungen
Acid Alizarine Red B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histology for staining calcium deposits in tissues.
Medicine: Utilized in bone mineralization studies and to detect calcium in biological samples.
Industry: Applied in textile dyeing and as a colorant in various products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acid Alizarine Red B is synthesized through the sulfonation of alizarin, a naturally occurring dye extracted from the madder plant. The process involves treating alizarin with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid. This intermediate is then fused with caustic soda to yield Acid Alizarine Red B .
Industrial Production Methods: In industrial settings, the production of Acid Alizarine Red B follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acid Alizarine Red B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions, particularly with metal ions, are common due to the dye’s affinity for binding with metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like calcium chloride are frequently used to form complexes with the dye.
Major Products: The major products formed from these reactions include various metal-dye complexes and modified anthraquinone derivatives .
Wirkmechanismus
The primary mechanism of action of Acid Alizarine Red B involves its ability to bind with calcium ions. This binding occurs through chelation, where the dye forms a stable complex with calcium. The molecular targets include calcium deposits in biological tissues, making it an effective tool for studying bone and mineralization processes. The pathways involved in this mechanism are primarily related to calcium metabolism and deposition .
Vergleich Mit ähnlichen Verbindungen
Alizarin Red S: A sulfonated derivative of alizarin, used for similar staining purposes.
Alizarin Complexone: Another derivative with enhanced binding properties for metal ions.
Alcian Blue: Used for staining acidic polysaccharides in tissues.
Uniqueness: Acid Alizarine Red B is unique due to its specific binding affinity for calcium ions, making it particularly useful in studies related to bone and mineralization. Its vibrant red color and stability under various conditions also set it apart from other dyes .
Eigenschaften
CAS-Nummer |
1836-22-2 |
|---|---|
Molekularformel |
C17H12N2NaO9S2 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28); |
InChI-Schlüssel |
CKEDOADNIUJVCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. Pigment Red 60; Acid Anthracene Red G; NSC 12455; NSC-12455; NSC12455; Siloton Red 3B; Hispacrom Red B; Pigment Scarlet 25A; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




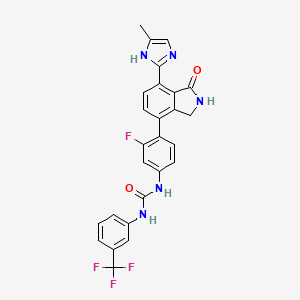
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
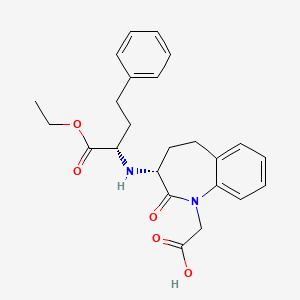
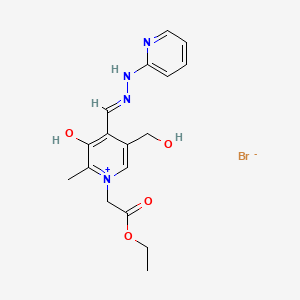
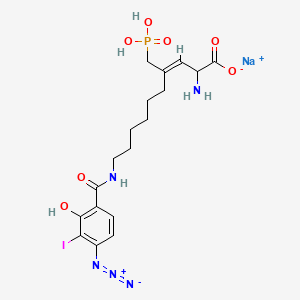
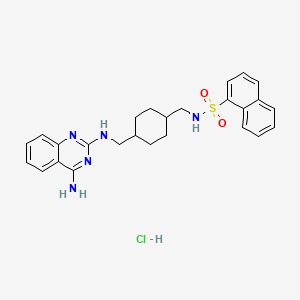
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
